2-Allyl-N-methylaniline

Purity Specification Procurement Grade Chemical Intermediate

2-Allyl-N-methylaniline (CAS 41652-73-7) is an ortho-allylated secondary aniline, characterized by the presence of both an allyl group on the aromatic ring and a methyl group on the nitrogen atom. This compound is a key building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles such as indoles and quinolines.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 41652-73-7
Cat. No. B3266049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allyl-N-methylaniline
CAS41652-73-7
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1CC=C
InChIInChI=1S/C10H13N/c1-3-6-9-7-4-5-8-10(9)11-2/h3-5,7-8,11H,1,6H2,2H3
InChIKeyYDOWDDNYSYTRHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Allyl-N-methylaniline (CAS 41652-73-7): Procurement-Grade Overview for Research and Industrial Synthesis


2-Allyl-N-methylaniline (CAS 41652-73-7) is an ortho-allylated secondary aniline, characterized by the presence of both an allyl group on the aromatic ring and a methyl group on the nitrogen atom . This compound is a key building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles such as indoles and quinolines [1]. Its unique substitution pattern enables specific reactivity profiles in transition metal-catalyzed cyclization and cross-coupling reactions, distinguishing it from N-allyl anilines and other aniline derivatives .

Why Generic Aniline Substitution Fails: The Critical Role of Ortho-Allylation in 2-Allyl-N-methylaniline


In-class compounds, such as N-allyl-N-methylaniline (CAS 6628-07-5) or simple N-methylaniline, cannot be directly substituted for 2-Allyl-N-methylaniline in synthetic pathways. The critical difference lies in the regiochemistry of the allyl group. In 2-Allyl-N-methylaniline, the ortho-allyl group enables specific intramolecular cyclization reactions, such as the Hegedus indole synthesis and other electrophilic ring closures, to form tetrahydroquinolines and indoles [1]. These pathways are inaccessible to N-allylated anilines, which lack the ortho-allyl functionality required for ring formation [1]. Substituting an N-allyl aniline would lead to different products or reaction failure, underscoring the need for precise procurement based on the required synthetic outcome [1].

Quantitative Differentiation of 2-Allyl-N-methylaniline: Purity and Reactivity Benchmarks for Informed Procurement


Comparative Purity Specifications for 2-Allyl-N-methylaniline (CAS 41652-73-7) vs. N-Allyl-N-methylaniline (CAS 6628-07-5)

For procurement purposes, a key differentiator is the minimum purity specification. 2-Allyl-N-methylaniline is commercially available with a minimum purity of 95% from suppliers such as AKSci and CymitQuimica . In contrast, its N-allyl isomer, N-Allyl-N-methylaniline (CAS 6628-07-5), is frequently offered at a higher purity grade of 98% or greater . This difference in standard commercial purity may influence selection depending on the tolerance of downstream synthetic steps to impurities.

Purity Specification Procurement Grade Chemical Intermediate

Class-Level Reactivity Advantage: Enantioselective α-Allylation of N-Methyl Anilines

While direct, head-to-head data for 2-Allyl-N-methylaniline is absent, the compound belongs to a class of N-methyl anilines that demonstrate superior performance in enantioselective α-allylation reactions. Under combined palladium/photoredox catalysis, N-methyl anilines react with allylic acetates to produce chiral homoallylic amines. The reported protocol achieves yields up to 76%, branch-to-linear regioselectivity (B:L) greater than 95:5 in all cases, and enantioselectivities up to 96% ee [1]. This class-level performance is a strong indicator of the potential utility of 2-Allyl-N-methylaniline in similar asymmetric transformations, where its ortho-allyl group could serve as a handle for further functionalization.

Asymmetric Catalysis C-H Activation Homoallylic Amines

Differentiated Utility in Heterocycle Synthesis: Ortho-Allyl vs. N-Allyl Reactivity

The ortho-allyl group of 2-Allyl-N-methylaniline is essential for intramolecular cyclization reactions, a key differentiator from N-allyl anilines. Electrophilic ring closure reactions of ortho-allylaniline systems, including N-methylated derivatives, have been demonstrated to yield tetrahydroquinolines and indoles [1]. For instance, the Hegedus indole synthesis converts 2-allylaniline to 2-methylindole, a transformation that is not possible with N-allyl-N-methylaniline [2]. This structural feature enables a distinct set of synthetic pathways, making it the required precursor for accessing these specific heterocyclic scaffolds.

Heterocyclic Synthesis Indole Tetrahydroquinoline Cyclization

Best-Fit Application Scenarios for 2-Allyl-N-methylaniline in Research and Industrial Settings


Synthesis of 2-Substituted Indoles and Indolines

2-Allyl-N-methylaniline is the preferred substrate for synthesizing 2-methylindoles and related indoline scaffolds via intramolecular cyclization reactions, such as the Hegedus indole synthesis or electrophilic ring closures [1][2]. This application is not accessible using N-allyl-N-methylaniline, making 2-Allyl-N-methylaniline the essential starting material for these specific heterocyclic targets, which are common motifs in pharmaceutical agents [2].

Precursor for Tetrahydroquinoline Derivatives

Electrophilic cyclization of ortho-allylaniline systems, including 2-Allyl-N-methylaniline, provides a direct route to 1,2,3,4-tetrahydroquinolines [1]. These saturated nitrogen heterocycles are valuable intermediates in the synthesis of alkaloids and other biologically active molecules. The ortho-allyl group is critical for this ring-forming process, a feature absent in N-allyl isomers [1].

Substrate for Asymmetric C-H Functionalization

As a member of the N-methyl aniline class, 2-Allyl-N-methylaniline is a potential candidate for enantioselective α-allylation reactions. Under dual palladium/photoredox catalysis, such compounds can be converted into chiral homoallylic amines with high regio- and enantioselectivity (up to 96% ee) [3]. This makes it a valuable building block for introducing chiral centers in the synthesis of complex, non-racemic molecules [3].

Model Compound for Catalysis Development

The unique juxtaposition of an N-methyl group and an ortho-allyl group makes 2-Allyl-N-methylaniline a useful model substrate for developing new catalytic methods for C-H activation, cycloisomerization, and cross-coupling reactions [1][3]. Its well-defined structure allows for the study of regioselectivity in reactions involving both N- and C-allyl functionalities, aiding in the development of more general synthetic methodologies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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